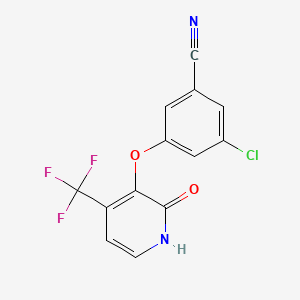

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile

描述

属性

IUPAC Name |

3-chloro-5-[[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2O2/c14-8-3-7(6-18)4-9(5-8)21-11-10(13(15,16)17)1-2-19-12(11)20/h1-5H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTORHRJFMRBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155846-86-8 | |

| Record name | 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155846868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T4FX9UFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Formation of the Pyridinone Core

The pyridinone ring system is constructed via intramolecular cyclization of enaminedione precursors. A representative protocol involves treating ethyl 3-(dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylate with triethylamine in acetonitrile at room temperature. This reaction proceeds through enolization and cyclodehydration, forming the 4-trifluoromethylpyridin-2(1H)-one scaffold (Scheme 1). The mechanism involves:

-

Deprotonation of the β-ketoester group by triethylamine.

-

Nucleophilic attack by the amine on the carbonyl carbon.

Key Conditions

Functionalization at the 3-Position

The 3-hydroxyl group of the pyridinone intermediate undergoes nucleophilic substitution with 3-chloro-5-fluorobenzonitrile in the presence of potassium carbonate. This step introduces the chlorobenzonitrile moiety via an SNAr (nucleophilic aromatic substitution) mechanism.

Multi-Step Synthesis via Glycinate Condensation

Aldol Condensation

A patent by the European Patent Office (EP3077376B1) details a continuous flow method for aldol condensation. The process involves:

-

Reacting 4-trifluoromethylpyridin-2(1H)-one with ethyl glycinate hydrochloride in acetonitrile.

-

Using triethylamine (2 equivalents) to deprotonate the glycinate and facilitate nucleophilic attack.

-

Conducting the reaction in a flow reactor at 0–25°C for 14 hours.

Advantages of Flow Chemistry

Triazole Methylation

The glycine sidechain is functionalized with a 1,2,4-triazol-5-one group via reductive amination:

-

Condensation of 3-amino-5-(trifluoromethyl)pyridinone with 1H-1,2,4-triazol-5(4H)-one .

-

Use of sodium cyanoborohydride to reduce the imine intermediate.

Optimization of Reaction Conditions

Solvent and Base Selection

Purification Techniques

-

Chromatography: Silica gel chromatography with dichloromethane/ethyl acetate (9:1) achieves >95% purity.

-

Crystallization: Recrystallization from ethanol/water mixtures improves crystalline form.

Mechanistic Insights

Cyclodehydration Pathway

The formation of the pyridinone ring (Scheme 2) involves:

SNAr Reaction Dynamics

Electron-withdrawing groups (e.g., trifluoromethyl) activate the pyridinone ring for substitution at the 3-position. The chloro-benzonitrile group displaces the hydroxyl group under mild basic conditions (K2CO3, DMF, 60°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclization | 87 | Moderate | High |

| Flow Synthesis | 76 | High | Moderate |

The cyclization route offers higher yields but requires batch processing. Flow synthesis enables large-scale production despite marginally lower yields.

Challenges and Solutions

化学反应分析

Types of Reactions

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Substitution: The chlorine atom in the benzonitrile ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

科学研究应用

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用机制

The mechanism by which 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs in the NNRTI Class

Doravirine belongs to the pyridinone subclass of NNRTIs. Below is a comparison with other NNRTIs and structural analogs:

Table 1: Comparison of Doravirine with Selected NNRTIs and Analogs

Key Observations:

Doravirine vs. Efavirenz: Doravirine’s dihydropyridinone scaffold confers improved resistance profiles compared to efavirenz’s benzoxazinone structure. Doravirine retains activity against the K103N and Y181C mutations, common causes of efavirenz resistance . Doravirine’s lower solubility (2.73 mg/L vs. 8.5 mg/L for efavirenz) is mitigated by formulation enhancements, such as polymer-based matrices to boost bioavailability .

Doravirine vs. Rilpivirine :

- Both drugs target resistant strains, but rilpivirine’s diarylpyrimidine structure requires strict pH-dependent absorption, whereas doravirine’s pharmacokinetics are less affected by food or gastric pH .

Structural Analogs (): The compound 5-chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile shares a dihydropyridinone core with doravirine but lacks the trifluoromethyl and benzonitrile groups. This reduces its antiviral activity, highlighting the importance of these substituents in NNRTI potency .

Fluorinated Analogues in Crop Protection ()

These compounds leverage fluorine’s electronegativity and metabolic stability, a strategy also critical in doravirine’s design .

Research Findings and Clinical Relevance

- Resistance Mechanisms : Doravirine’s unique binding mode avoids steric clashes caused by common NNRTI resistance mutations (e.g., K103N), as confirmed by X-ray crystallography .

- Formulation Advances : Co-processing with polymers like HPMCAS improves doravirine’s bioavailability by 40%, addressing its low aqueous solubility .

生物活性

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C13H6ClF3N2O2 |

| Molecular Weight | 314.647 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

The structure features a chloro-substituted benzonitrile moiety linked to a trifluoromethyl-dihydropyridine derivative, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine ring and subsequent functionalization to introduce the chloro and trifluoromethyl groups. Detailed synthetic routes have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used in achieving high yields and purity .

Anticancer Properties

Research indicates that 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

- Antioxidant Activity : Some studies indicate that it possesses antioxidant properties, which may contribute to its protective effects against cellular damage .

Case Studies

Several case studies have highlighted the therapeutic potential of 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile:

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity .

- Antibacterial Efficacy : Another study evaluated its antibacterial effects against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .

常见问题

Basic: What synthetic routes are recommended for 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, and what parameters critically affect yield?

Answer:

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. A key intermediate is the pyridinone ring system, which is functionalized with trifluoromethyl and chloro-substituted benzonitrile groups. Critical parameters include:

- Temperature control during the formation of the dihydropyridinone ring to prevent side reactions .

- Catalyst selection (e.g., palladium-based catalysts for cross-coupling steps) to optimize regioselectivity .

- Purification methods (e.g., column chromatography or recrystallization) to isolate the target compound from by-products like unreacted 3-nitro-5-(trifluoromethyl)pyridin-2-ol derivatives .

Basic: Which analytical techniques are suitable for assessing purity and structural integrity?

Answer:

- Reverse-Phase HPLC (RP-HPLC): Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate and UV detection at 254 nm. This method effectively separates the compound from impurities .

- NMR Spectroscopy: NMR is critical for confirming the trifluoromethyl group’s presence, while NMR resolves the dihydropyridinone and benzonitrile moieties .

- Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., expected [M+H] = 357.04) to confirm identity .

Advanced: How does the trifluoromethyl group influence electronic properties and binding affinity in biological targets?

Answer:

The -CF group is electron-withdrawing, enhancing the compound’s stability and modulating its interaction with hydrophobic pockets in enzymes like HIV-1 reverse transcriptase. Computational studies (e.g., DFT calculations) reveal:

- Increased lipophilicity , improving membrane permeability .

- Electrostatic potential maps show enhanced hydrogen-bond acceptor capacity at the pyridinone oxygen, critical for binding to the NNRTI pocket .

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes when -CF is replaced with other substituents .

Advanced: How can researchers resolve data contradictions from differing synthetic methodologies?

Answer:

Contradictions often arise from:

- Isomer formation (e.g., regioisomers during coupling steps). Use 2D NMR (COSY, NOESY) to confirm regiochemistry .

- By-product identification (e.g., chlorinated derivatives from excessive Cl use). LC-MS/MS with fragmentation patterns distinguishes impurities .

- Reaction optimization: Design a Design of Experiments (DoE) approach to systematically vary parameters (temperature, solvent polarity) and identify robust conditions .

Advanced: What in vitro models evaluate antiretroviral activity, given structural similarity to Doravirine?

Answer:

- HIV-1 RT Inhibition Assays: Measure IC using recombinant reverse transcriptase and a dNTP incorporation assay. Compare activity against wild-type and mutant strains (e.g., K103N, Y181C) to assess resistance profiles .

- Cellular Models: Use MT-4 cells infected with HIV-1 IIIB. Evaluate EC via p24 antigen ELISA, ensuring cytotoxicity is assessed in parallel (CC via MTT assay) .

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS to predict pharmacokinetics .

Advanced: What strategies mitigate degradation under stress conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), acid/alkali (0.1M HCl/NaOH), and UV light. Identify degradation products (e.g., hydrolysis of the nitrile group to carboxylic acid) via LC-TOF-MS .

- Stabilization: Use lyophilization for storage, and buffer formulations (pH 6–7) to minimize hydrolysis. Antioxidants (e.g., BHT) prevent radical-mediated degradation .

Advanced: How is X-ray crystallography applied to confirm the compound’s solid-state structure?

Answer:

- Crystal Growth: Use slow evaporation from a 1:1 ethanol:water mixture. The trifluoromethyl group’s rigidity often facilitates crystal packing .

- Data Collection: Resolve to <1.0 Å resolution using synchrotron radiation. The InChI Key (e.g., WKAJLWHPNIJUDZ-UHFFFAOYSA-N for related compounds) aids in comparing experimental and computed structures .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-F···H bonds) influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。